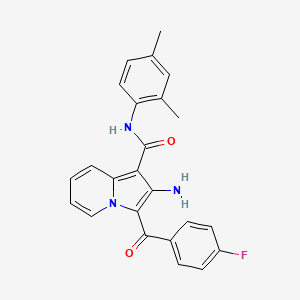

2-amino-N-(2,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a broader class of molecules that include photoluminescent materials and have shown potential in various fields due to their unique chemical and physical properties. Although specific literature directly addressing this compound was not found, insights can be drawn from closely related studies.

Synthesis Analysis

The synthesis of related indolizine derivatives often involves condensation reactions or cyclization processes using precursor molecules. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide showcases a method where precursor components are combined under specific conditions to yield the desired compound, highlighting the complex yet precise nature of synthesizing such molecules (Hao et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, providing detailed insights into the arrangement of atoms within a molecule and its electronic structure. For instance, studies on similar compounds have characterized the crystal structures, revealing how molecular configuration affects properties and interactions (Lynch et al., 2000).

Chemical Reactions and Properties

Indolizine derivatives participate in various chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. For example, unexpected reactions may occur under specific conditions, leading to novel derivatives with unique structural features (Saraeva et al., 2011). These reactions are crucial for developing new compounds with tailored properties.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and photoluminescence, are influenced by their molecular structure. For example, the presence of specific functional groups can significantly affect these properties, impacting their practical applications (Outlaw et al., 2016).

Applications De Recherche Scientifique

Photoluminescent Materials

Research on compounds structurally similar to "2-amino-N-(2,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide" has explored their potential as photoluminescent materials. For instance, 6-Amino-8-cyanobenzo[1,2-b]indolizines exhibit unusual blue-shifted acid-responsive photoluminescence behavior. This characteristic makes them valuable for applications requiring reversible pH-dependent optical properties, which can be tuned by synthesizing variously substituted versions of this nucleus (Outlaw et al., 2016).

Electrochromic Materials

Another application area is in the development of electrochromic materials. Aromatic polyamides containing specific moieties, such as triphenylamine, have been synthesized for their electrochromic properties. These materials exhibit useful levels of thermal stability and could be solution-cast into tough and flexible polymer films, making them suitable for anodic electrochromic applications (Liou & Chang, 2008).

Synthesis of Fused Heterocycles

Compounds with similar structures have been used as intermediates in the synthesis of fused heterocycles, which are crucial in the development of new therapeutic agents. For example, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate has been utilized for preparing fused substituted 3-aminopyranones and pyrimidin-4-ones, demonstrating the versatility of these compounds in synthetic organic chemistry (Soršak et al., 1998).

Antimicrobial and Antitumor Applications

Further, some derivatives have been synthesized for their potential antimicrobial and antitumor activities. For instance, novel arylazothiazole disperse dyes containing selenium have shown high efficiency in vitro screening for antioxidant, antitumor, and antimicrobial activities, indicating the potential biomedical applications of such compounds (Khalifa et al., 2015).

Propriétés

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2/c1-14-6-11-18(15(2)13-14)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-7-9-17(25)10-8-16/h3-13H,26H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASURTSXXCGUEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)

![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)

![3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2485778.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)

![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)

![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)

![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)